2,4,5-Trimethyloctane
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Overview
Description
2,4,5-Trimethyloctane is an organic compound classified as a branched alkane. It has the molecular formula C11H24 and a molecular weight of 156.3083 g/mol . This compound is characterized by the presence of three methyl groups attached to the second, fourth, and fifth carbon atoms of the octane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethyloctane typically involves the alkylation of octane with methyl groups. This can be achieved through various methods, including Friedel-Crafts alkylation, where octane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and purification processes. The exact methods can vary depending on the desired purity and scale of production.
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trimethyloctane can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum, resulting in the formation of alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid
Reduction: Hydrogen gas, palladium or platinum catalyst
Substitution: Chlorine gas, ultraviolet light
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Chlorinated derivatives
Scientific Research Applications
2,4,5-Trimethyloctane has various applications in scientific research, including:
Chemistry: Used as a reference compound in the study of branched alkanes and their properties.
Biology: Investigated for its potential effects on biological systems and its interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,5-Trimethyloctane is primarily related to its hydrophobic nature, which allows it to interact with and dissolve non-polar substances. This property makes it useful in various industrial and research applications. The molecular targets and pathways involved in its interactions are typically related to its ability to disrupt hydrophobic interactions in biological and chemical systems .
Comparison with Similar Compounds
- 2,2,4-Trimethyloctane
- 2,4,7-Trimethyloctane
- 2,2,5-Trimethyloctane
Comparison: 2,4,5-Trimethyloctane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. For example, the placement of methyl groups can affect the boiling point, melting point, and reactivity of the compound compared to its isomers .
Properties
CAS No. |
62016-36-8 |
---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
2,4,5-trimethyloctane |
InChI |
InChI=1S/C11H24/c1-6-7-10(4)11(5)8-9(2)3/h9-11H,6-8H2,1-5H3 |
InChI Key |
UJYGOBMOHSFJQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(C)CC(C)C |
Origin of Product |
United States |
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